N-(1,3-benzoxazol-5-yl)prop-2-enamide
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Overview
Description
N-(1,3-benzoxazol-5-yl)prop-2-enamide is a compound that belongs to the benzoxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the cyclooxygenases (cox-1, cox-2) enzymes .
Mode of Action
It’s suggested that similar compounds inhibit the peroxidase activity of cox-1 and cox-2 enzymes . This inhibition could potentially lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling.
Biochemical Pathways
Based on its potential inhibition of cox-1 and cox-2 enzymes, it may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This could result in anti-inflammatory effects.
Result of Action
Similar compounds have demonstrated anti-inflammatory activity, potentially through the inhibition of cox-1 and cox-2 enzymes and subsequent reduction in prostaglandin production .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been studied for their photophysical properties and their potential as solvatochromic probes in biophysical studies . These compounds can provide information about the polarity of the microenvironment in biochemical reactions .
Cellular Effects
Benzoxazole derivatives have been studied for their potential antimicrobial activity .
Molecular Mechanism
Benzoxazole derivatives have been studied for their potential interactions with DNA gyrase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzoxazol-5-yl)prop-2-enamide typically involves the use of 2-aminophenol as a precursor. One common method involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to facilitate the synthesis of benzoxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzoxazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted benzoxazole derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzoxazole-2-carboxylic acid derivatives, while reduction reactions may produce benzoxazole-2-amine derivatives .
Scientific Research Applications
N-(1,3-benzoxazol-5-yl)prop-2-enamide has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly for its ability to interact with specific molecular targets and pathways.
Industry: This compound is used in the development of new materials and chemicals with specialized properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenyl-1,3-benzoxazol-6-yl)prop-2-enamide
- N-(2-methyl-1,3-benzoxazol-6-yl)prop-2-enamide
- N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)prop-2-enamide
Uniqueness
N-(1,3-benzoxazol-5-yl)prop-2-enamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(1,3-benzoxazol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-2-10(13)12-7-3-4-9-8(5-7)11-6-14-9/h2-6H,1H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNKHPYLNUOBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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